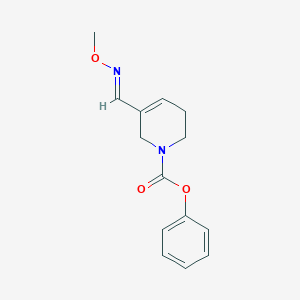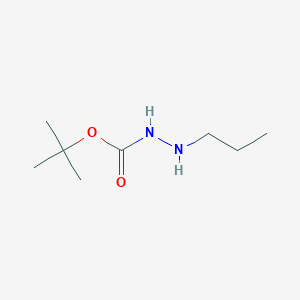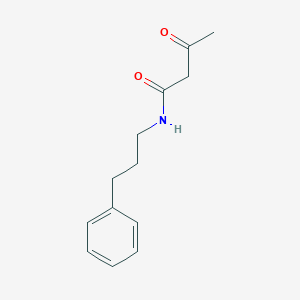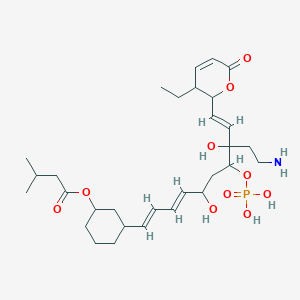
4-Aminospiroperidol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminospiroperidol is a chemical compound that belongs to the class of spiro compounds. It is widely used in scientific research for its unique properties and mechanism of action.
Mécanisme D'action
4-Aminospiroperidol acts as a dopamine D2 receptor antagonist. It binds to the dopamine receptors in the brain and blocks the action of dopamine. This leads to a decrease in dopamine activity, which is thought to be responsible for the therapeutic effects of the compound.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Aminospiroperidol are not fully understood. However, it is known to affect the dopamine system in the brain, which is involved in reward, motivation, and pleasure. It may also affect other neurotransmitter systems, such as serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Aminospiroperidol in lab experiments is its potency as a dopamine D2 receptor antagonist. It is also relatively easy to synthesize and purify. However, one limitation is its potential for off-target effects on other neurotransmitter systems.
Orientations Futures
There are several future directions for the study of 4-Aminospiroperidol. One direction is the development of more selective dopamine D2 receptor antagonists. Another direction is the study of the compound's effects on other neurotransmitter systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-Aminospiroperidol.
Méthodes De Synthèse
The synthesis of 4-Aminospiroperidol involves the reaction of spiroperidol with ammonia in the presence of a catalyst. The reaction yields 4-Aminospiroperidol as a white crystalline solid. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
4-Aminospiroperidol is used in scientific research for its unique properties. It is a potent dopamine D2 receptor antagonist and has been used in the study of dopamine receptors. It has also been used in the study of schizophrenia and other psychiatric disorders.
Propriétés
Numéro CAS |
114442-96-5 |
|---|---|
Nom du produit |
4-Aminospiroperidol |
Formule moléculaire |
C23H27FN4O2 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
1-(4-aminophenyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C23H27FN4O2/c24-18-5-3-17(4-6-18)21(29)2-1-13-27-14-11-23(12-15-27)22(30)26-16-28(23)20-9-7-19(25)8-10-20/h3-10H,1-2,11-16,25H2,(H,26,30) |
Clé InChI |
MJEREOGWNZGKRN-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=C(C=C3)N)CCCC(=O)C4=CC=C(C=C4)F |
SMILES canonique |
C1CN(CCC12C(=O)NCN2C3=CC=C(C=C3)N)CCCC(=O)C4=CC=C(C=C4)F |
Autres numéros CAS |
114442-96-5 |
Synonymes |
4-aminospiroperidol ASPD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



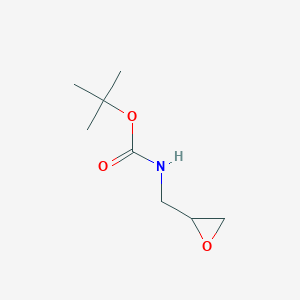

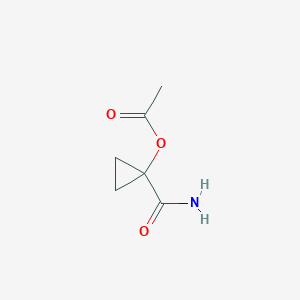


![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)

